molecular formula C12H18OS B4765147 4-(2,6-dimethylphenoxy)-1-butanethiol

4-(2,6-dimethylphenoxy)-1-butanethiol

Cat. No.: B4765147
M. Wt: 210.34 g/mol
InChI Key: PTBXQLWKJQVOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylphenoxy)-1-butanethiol is a sulfur-containing aromatic compound characterized by a phenoxy group substituted with two methyl groups at the 2- and 6-positions, linked to a butanethiol chain. The 2,6-dimethyl substitution on the phenoxy ring likely enhances steric hindrance and electronic effects, influencing receptor binding and pharmacokinetic properties . The thiol (-SH) group introduces nucleophilic reactivity, enabling disulfide bond formation and interactions with cysteine residues in enzymes or ion channels, distinguishing it from oxygen- or nitrogen-terminated analogs .

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-14/h5-7,14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBXQLWKJQVOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on compounds with phenoxy-based backbones and modified side chains or substituents, emphasizing structural determinants of activity.

Table 1: Structural and Functional Comparison of 4-(2,6-Dimethylphenoxy)-1-butanethiol and Analogs

Compound Name Key Structural Features Biological Activity Potency/IC₅₀ (Inference) Key Reference
4-(2,6-Dimethylphenoxy)-1-butanethiol 2,6-dimethylphenoxy, butanethiol chain (-SH terminal) Hypothesized: Antioxidant, enzyme modulation via thiol-disulfide exchange N/A (Inferred lower lipophilicity)
HBK15 2-chloro-6-methylphenoxy, ethoxyethyl-piperazine hydrochloride Serotonin/dopamine receptor modulation Higher potency vs. unsubstituted
Mexiletine (Mex) 2,6-dimethylphenoxy, ethylamine (non-sulfur terminal) Use-dependent sodium channel blockade (antiarrhythmic) IC₅₀ ~100 µM (tonic block)
Me6 (Mexiletine analog) Benzyl substitution on asymmetric carbon Enhanced sodium channel block (10× lower IC₅₀ vs. Mex) IC₅₀ ~10 µM (use-dependent block)
Phenoxy ethanoic acid derivative (I) 2-chlorobenzoyl-2,6-dimethylphenoxy, ethanoic acid ester Antifungal, anti-inflammatory (63.4% edema inhibition vs. diclofenac: 67.0%) Moderate potency

Substituent Effects on the Phenoxy Ring

  • Electron-Donating vs. Chlorine substitution (HBK15) increases lipophilicity and may improve membrane permeability but reduces metabolic stability due to higher molecular weight .
  • Steric Effects: The 2,6-dimethyl configuration creates significant steric hindrance, which may limit binding to narrow hydrophobic pockets compared to monosubstituted analogs (e.g., 2-methoxy derivatives in HBK14) .

Terminal Functional Group Modifications

  • Thiol (-SH) vs. Carboxylic Acid (-COOH): Thiols exhibit higher nucleophilicity and redox activity than carboxylic acids, enabling disulfide bond formation (critical in antioxidant activity) and covalent interactions with cysteine-rich targets (e.g., ion channels) . Phenoxy ethanoic acid derivatives (e.g., compound I in ) show anti-inflammatory and antimicrobial activities linked to COX inhibition or membrane disruption, mechanisms less likely with thiol-terminated compounds .
  • Chain Length and Flexibility :

    • The butanethiol chain in the target compound provides greater flexibility and length compared to shorter ethoxyethyl chains (HBK series) or rigid aromatic substitutions (Me6). This may enhance binding entropy but reduce specificity .

Pharmacological Implications

  • Sodium Channel Modulation: Mexiletine analogs () demonstrate that lipophilic substitutions (e.g., benzyl in Me6) enhance use-dependent sodium channel blockade. The target compound’s thiol group, while less lipophilic than benzyl, could still interact with hydrophobic channel residues, albeit with lower potency . Stereochemistry: Unlike Me7 and Me8, which show stereoselective blockade, the target compound’s symmetric 2,6-dimethylphenoxy group may reduce enantiomeric differences in activity .
  • Anti-Inflammatory and Antimicrobial Activity: Phenoxy ethanoic acid derivatives achieve ~63% edema inhibition, comparable to diclofenac, via COX-2 inhibition . The target compound’s thiol group might instead act via redox modulation (e.g., NF-κB pathway suppression), though this remains speculative without direct data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-dimethylphenoxy)-1-butanethiol
Reactant of Route 2
Reactant of Route 2
4-(2,6-dimethylphenoxy)-1-butanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.